molecular formula C29H31N5O4S B13873028 5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

Cat. No.: B13873028
M. Wt: 545.7 g/mol
InChI Key: MHTSQKQLTZCFPE-UHFFFAOYSA-N
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Description

5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one is a complex organic compound that features multiple functional groups, including indole, sulfonyl, piperazine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole intermediates, followed by the introduction of the sulfonyl and piperazine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow chemistry, automated synthesis, and the use of robust catalysts to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indole derivatives, sulfonyl-containing molecules, and piperazine-based compounds. Examples could be:

  • 5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C29H31N5O4S

Molecular Weight

545.7 g/mol

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C29H31N5O4S/c1-18-25(30-19(2)27(18)29(36)33-14-12-32(3)13-15-33)17-23-22-16-21(8-9-24(22)31-28(23)35)39(37,38)34-11-10-20-6-4-5-7-26(20)34/h4-9,16-17,30H,10-15H2,1-3H3,(H,31,35)

InChI Key

MHTSQKQLTZCFPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N5CCC6=CC=CC=C65)NC3=O

Origin of Product

United States

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